molecular formula C13H20O6 B8314123 Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate

Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate

Cat. No. B8314123
M. Wt: 272.29 g/mol
InChI Key: LVJLQUWBKKCTFV-UHFFFAOYSA-N
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Patent
US05214197

Procedure details

To a solution of tert.-butyl 4-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate (16.30 g, 60.08 mmol) in toluene (120.0 ml) which had been cooled to 0° C., sodium methoxide (1M in methanol) (60.3 ml) was dropwise added in an argon atmosphere. After stirring the solution at 0° C. for 30 minutes, 1N hydrochloric acid (160.5 ml) was dropwise added and the mixture was stirred for 10 minutes at 0° C. Most of the organic solvent was evaporated off under reduced pressure, and the residual mixture was extracted with ethyl acetate and washed with a saturated saline and a phosphate buffer solution (pH 7.0). The organic layers were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane:acetone=2:1) to give pure 1-methyl 6-tert.-butyl 2-hydroxy-4-oxoadipate (13.26 g, 53.85 mmol). Yield, 89.6 %.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
60.3 mL
Type
reactant
Reaction Step Two
Quantity
160.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:6][CH:5]([CH2:7][C:8](=[O:17])[CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:4](=[O:18])[O:3]1.C[O-].[Na+].Cl>C1(C)C=CC=CC=1>[OH:6][CH:5]([CH2:7][C:8](=[O:17])[CH2:9][C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[C:4]([O:3][CH3:2])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
CC1(OC(C(O1)CC(CC(=O)OC(C)(C)C)=O)=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
sodium methoxide
Quantity
60.3 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
160.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the solution at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes at 0° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Most of the organic solvent was evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residual mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C(=O)OC)CC(CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53.85 mmol
AMOUNT: MASS 13.26 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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